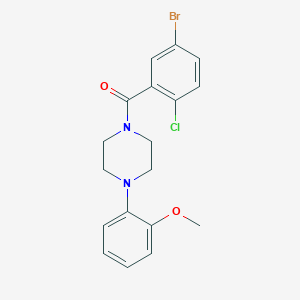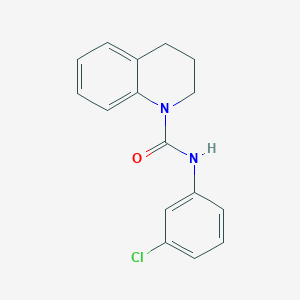![molecular formula C15H14ClN3O4S B3483196 N-{[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide](/img/structure/B3483196.png)
N-{[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide
Übersicht
Beschreibung
N-{[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide, commonly known as N-(3-chloro-4-((3-chloro-4-(2-pyridinylmethoxy)anilino)carbonyl)aminophenyl)sulfonacetamide, is a chemical compound with potential therapeutic applications. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. However, N-{[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide has been found to have a different mechanism of action and potential uses.
Wirkmechanismus
The exact mechanism of action of N-{[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide is not fully understood. However, it has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, N-{[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide can disrupt the acid-base balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-{[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide has been found to have several biochemical and physiological effects. In addition to inhibiting CAIX, it has been found to inhibit the activity of other carbonic anhydrase isoforms, which could have implications for the treatment of diseases such as glaucoma and epilepsy. It has also been found to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide in lab experiments is its specificity for CAIX. This makes it a useful tool for studying the role of CAIX in cancer cells. However, one limitation is that it has only been tested in vitro and in animal models, so its efficacy and safety in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-{[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide. One direction is to investigate its potential as a cancer therapy in humans. Another direction is to explore its potential as a treatment for other diseases such as glaucoma and epilepsy. Additionally, further research could be done to fully understand its mechanism of action and identify any potential side effects.
Wissenschaftliche Forschungsanwendungen
N-{[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}acetamide has been found to have potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[4-[(3-chlorophenyl)carbamoylamino]phenyl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c1-10(20)19-24(22,23)14-7-5-12(6-8-14)17-15(21)18-13-4-2-3-11(16)9-13/h2-9H,1H3,(H,19,20)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEWWOWQLQMQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B3483113.png)
![N',N'''-1,4-phenylenebis[N-(4-ethoxyphenyl)urea]](/img/structure/B3483132.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3483138.png)
![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483140.png)

![4-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3483148.png)
![methyl 2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3483156.png)
![4-chloro-N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3483164.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3483169.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3483170.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B3483180.png)
![5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3483181.png)

